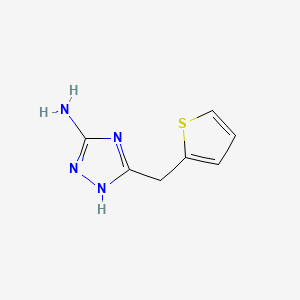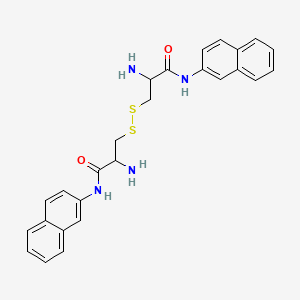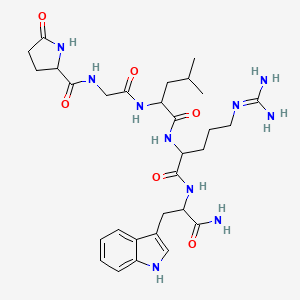
Benzeneethanamine, 2,5-dichloro-beta-(1-methylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanamine, 2,5-dichloro-beta-(1-methylethoxy)- is a chemical compound with a complex structure that includes a benzene ring, ethanamine group, and specific substituents such as 2,5-dichloro and beta-(1-methylethoxy)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 2,5-dichloro-beta-(1-methylethoxy)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of benzeneethanamine derivatives followed by the introduction of the beta-(1-methylethoxy) group under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The process includes precise control of temperature, pressure, and the use of industrial-grade reagents to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, 2,5-dichloro-beta-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield chlorinated benzene derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Benzeneethanamine, 2,5-dichloro-beta-(1-methylethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action in treating certain medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 2,5-dichloro-beta-(1-methylethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzeneethanamine, 2,5-dimethoxy-alpha-methyl-: This compound has similar structural features but different substituents, leading to distinct chemical properties and applications.
Benzeneethanamine, N-methyl-: Another related compound with variations in the substituents, affecting its reactivity and uses.
Uniqueness
Benzeneethanamine, 2,5-dichloro-beta-(1-methylethoxy)- is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. These unique features make it valuable for specialized applications in research and industry.
Properties
CAS No. |
1269533-65-4 |
|---|---|
Molecular Formula |
C11H15Cl2NO |
Molecular Weight |
248.15 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)-2-propan-2-yloxyethanamine |
InChI |
InChI=1S/C11H15Cl2NO/c1-7(2)15-11(6-14)9-5-8(12)3-4-10(9)13/h3-5,7,11H,6,14H2,1-2H3 |
InChI Key |
FMEAAZDGQNBZJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(CN)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12109755.png)
![1-(4-Chloro-phenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene](/img/structure/B12109757.png)
![2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid](/img/structure/B12109782.png)



![2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B12109796.png)
![Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]-](/img/structure/B12109803.png)

![3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde](/img/structure/B12109813.png)
![5,5'-[Iminodi(methylene)]DI(2-furoic acid)](/img/structure/B12109821.png)
![2-[[22-(2-Ethoxypropan-2-yl)-2-hydroxy-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12109827.png)

